N-(3-aminophenyl)-2,2-dimethylpropanamide

Vue d'ensemble

Description

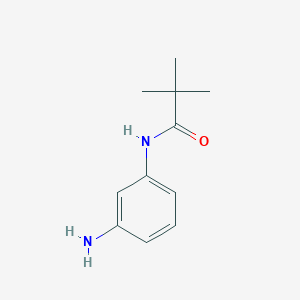

N-(3-aminophenyl)-2,2-dimethylpropanamide: is an organic compound that features an amide functional group attached to a 3-aminophenyl ring and a 2,2-dimethylpropanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-aminophenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(3-aminophenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

N-(3-aminophenyl)-2,2-dimethylpropanamide serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions:

- Reactions : It can undergo nucleophilic substitutions and coupling reactions, making it suitable for synthesizing pharmaceuticals and agrochemicals.

- Example : The compound can be used to create derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties.

The compound has shown promise in several biological applications:

- Proteomics Research : It is utilized to study protein interactions and functions due to its ability to modify protein structures. This capability is crucial for understanding various biological processes and disease mechanisms.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated significant activity against various cancer cell lines, indicating its potential use in cancer therapeutics.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Studies | Reduced secretion of inflammatory mediators in macrophages | |

| Neuropharmacological Effects | Enhanced serotonin levels in neuronal cultures | |

| Toxicological Assessment | Low cytotoxicity at therapeutic concentrations |

Industrial Applications

This compound is also relevant in industrial contexts:

- Specialty Chemicals : It is used in the production of specialty chemicals, which are essential for various manufacturing processes.

- Polymer Production : The compound can be utilized to synthesize polymers that have specific properties beneficial for coatings and other materials.

Case Study 1: Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| A-87380 | Neuraminidase inhibitor | 6 - 8 |

| A-192558 | Antiviral activity against VSV | 5 - 10 |

| This compound | Potential anticancer activity | TBD |

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced inflammatory mediator secretion from activated macrophages at concentrations ranging from 10 to 50 µM, with an IC50 value of approximately 25 µM.

Mécanisme D'action

The mechanism of action of N-(3-aminophenyl)-2,2-dimethylpropanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- N-(2-aminophenyl)-2,2-dimethylpropanamide

- N-(4-aminophenyl)-2,2-dimethylpropanamide

- N-(3-aminophenyl)acetamide

Comparison: N-(3-aminophenyl)-2,2-dimethylpropanamide is unique due to the position of the amine group on the phenyl ring and the presence of the 2,2-dimethylpropanamide moiety. This structure provides distinct chemical and physical properties compared to its analogs. For instance, the steric hindrance from the 2,2-dimethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Activité Biologique

N-(3-aminophenyl)-2,2-dimethylpropanamide is a compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amide functional group and an aromatic amine, which contribute to its biological interactions.

Key Features

- Amide Group : Facilitates hydrogen bonding with biological targets.

- Aromatic Ring : Engages in π-π interactions, enhancing binding affinity.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The amide and amine groups enable the compound to modulate enzymatic activity and protein binding. Specific mechanisms include:

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with receptors that may influence signaling pathways related to pain and inflammation.

Pharmacological Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Anti-inflammatory Agents : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory conditions.

- Analgesic Properties : Its interaction with pain pathways suggests possible analgesic effects, warranting further investigation into its use for pain management.

Case Studies

-

Inhibition of Enzymatic Activity :

A study demonstrated that this compound could inhibit specific enzymes linked to inflammatory responses. High concentrations (50 μM) resulted in significant inhibition of enzyme secretion in vitro . -

Binding Affinity Studies :

Interaction studies revealed that the compound shows a promising binding affinity to certain proteins involved in pain signaling. These findings indicate potential for development as a therapeutic agent targeting chronic pain conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)-2,2-dimethylpropanamide | C₁₁H₁₆F₂N₂O | Contains fluorine; potential for enhanced biological activity |

| N-(3-nitrophenyl)-2,2-dimethylpropanamide | C₁₁H₁₆N₂O₃ | Incorporates a nitro group; different reactivity patterns |

| N-(phenyl)-2,2-dimethylpropanamide | C₁₁H₁₅N | Baseline for comparing reactivity and biological properties |

This table highlights the unique structural features of this compound compared to related compounds, emphasizing its distinct potential for biological activity.

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZXCZQXUJHQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588309 | |

| Record name | N-(3-Aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41402-58-8 | |

| Record name | N-(3-Aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.